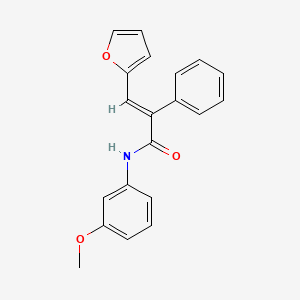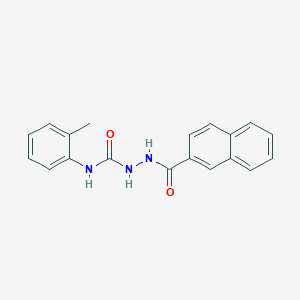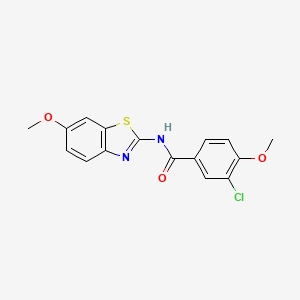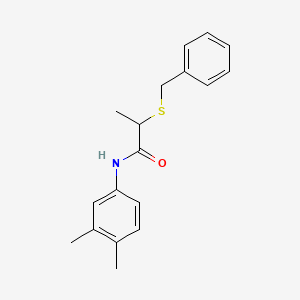
2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide, also known as DEN, is a chemical compound that has been extensively studied for its potential use in scientific research. DEN is a member of the benzamide family of compounds and is used primarily as a tool compound for studying the biological processes that it affects.
作用機序
The mechanism of action of 2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is not fully understood, but it is thought to cause DNA damage through the formation of adducts with DNA. These adducts can lead to the formation of DNA crosslinks, which can cause DNA damage and cell death. 2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide has also been shown to activate the p53 tumor suppressor pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to causing DNA damage, 2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). This inhibition can lead to the accumulation of DNA damage and cell death. 2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide has also been shown to induce the expression of pro-inflammatory cytokines, which can lead to inflammation and tissue damage.
実験室実験の利点と制限
One of the main advantages of using 2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide in lab experiments is its specificity. 2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide has been shown to have a high degree of specificity for the DNA damage response pathway and the p53 tumor suppressor pathway. This specificity makes it a useful tool compound for studying these pathways. However, one of the limitations of using 2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is its toxicity. 2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide can cause DNA damage and cell death, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide. One area of research is the development of new derivatives of 2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide that have improved specificity and reduced toxicity. Another area of research is the study of the cellular response to DNA damage caused by 2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide. This research could lead to the development of new therapies for cancer and other diseases. Finally, the study of the inflammatory response to 2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide could lead to new insights into the role of inflammation in disease.
合成法
2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-ethoxy-2-nitroaniline with 2,5-dichlorobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with an acid to yield the final product, 2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide. The purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide has been used extensively in scientific research as a tool compound for studying the biological processes that it affects. One of the primary applications of 2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is in the study of the DNA damage response pathway. 2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide has been shown to cause DNA damage and can be used to study the cellular response to DNA damage. 2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide has also been used in the study of the p53 tumor suppressor pathway. It has been shown to activate the p53 pathway and induce apoptosis in cancer cells.
特性
IUPAC Name |
2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-2-23-10-4-6-13(14(8-10)19(21)22)18-15(20)11-7-9(16)3-5-12(11)17/h3-8H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXARAOOZXZWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6111281 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4986216.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986222.png)
![ethyl 5-(aminocarbonyl)-2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4986231.png)
![methyl 4-[5-(3-bromobenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4986239.png)


![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(3-phenylpropyl)piperidine](/img/structure/B4986265.png)
![N-methyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4986277.png)
![1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4986278.png)


![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4986319.png)

![cyclohexyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4986339.png)